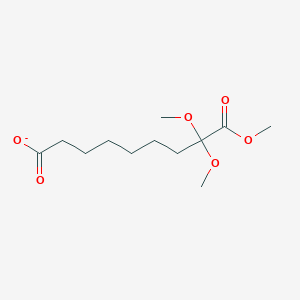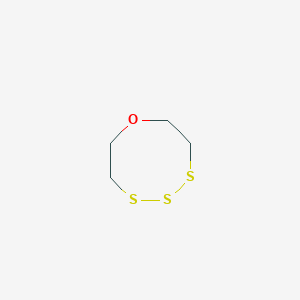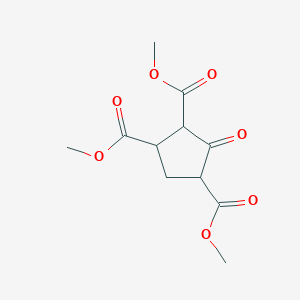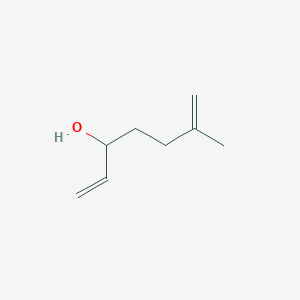![molecular formula C12H13NO2 B14428934 4-[2-(4-Methylphenyl)-2-oxoethyl]azetidin-2-one CAS No. 80675-56-5](/img/structure/B14428934.png)
4-[2-(4-Methylphenyl)-2-oxoethyl]azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-Methylphenyl)-2-oxoethyl]azetidin-2-one is a compound that belongs to the class of azetidinones, which are four-membered lactams
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methylphenyl)-2-oxoethyl]azetidin-2-one typically involves the [2+2] Staudinger cycloaddition reaction. This reaction is carried out between chloroacetyl chloride and a substituted imine to afford the desired azetidin-2-one derivative . Another method involves a multicomponent reaction using 4-(2-oxo-2H-chromen-4-ylmethoxy)benzaldehydes, anilines, and chloroacetyl chloride in the presence of triethylamine as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient synthetic routes are often applied to scale up the production of such compounds. This includes optimizing reaction conditions to improve yields and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(4-Methylphenyl)-2-oxoethyl]azetidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidinones or other derivatives.
Applications De Recherche Scientifique
4-[2-(4-Methylphenyl)-2-oxoethyl]azetidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new antibiotics and anti-inflammatory agents.
Industry: Utilized in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[2-(4-Methylphenyl)-2-oxoethyl]azetidin-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by forming covalent bonds with their active sites. This interaction can disrupt normal cellular processes, leading to the compound’s antimicrobial or anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methylphenyl)-2-oxoethyl thiocyanate: Similar in structure but contains a thiocyanate group instead of the azetidinone ring.
4-(2-(4-Methylphenyl)-2-oxoethyl)benzo(f)quinolinium bromide: Contains a benzoquinolinium moiety, offering different biological activities.
Uniqueness
4-[2-(4-Methylphenyl)-2-oxoethyl]azetidin-2-one is unique due to its azetidinone ring, which imparts specific reactivity and biological activity. This structural feature makes it a valuable compound for developing new pharmaceuticals and materials .
Propriétés
Numéro CAS |
80675-56-5 |
|---|---|
Formule moléculaire |
C12H13NO2 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
4-[2-(4-methylphenyl)-2-oxoethyl]azetidin-2-one |
InChI |
InChI=1S/C12H13NO2/c1-8-2-4-9(5-3-8)11(14)6-10-7-12(15)13-10/h2-5,10H,6-7H2,1H3,(H,13,15) |
Clé InChI |
YUSPIQQYMVLFRU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)CC2CC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-1,4-dithiaspiro[4.5]dec-6-ene](/img/structure/B14428851.png)
![Ethanone, 1,1'-(1',4'-dihydro-2',6'-dimethyl[2,4'-bipyridine]-3',5'-diyl)bis-](/img/structure/B14428853.png)



![1-(Bromomethyl)spiro[2.4]hepta-4,6-diene](/img/structure/B14428876.png)

![{[(8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-yl]oxy}acetic acid](/img/structure/B14428891.png)
![2-[(2-Methoxyphenyl)methyl]quinoxaline](/img/structure/B14428900.png)
![p-[(p-Anilinophenyl)azo]phenol](/img/structure/B14428902.png)




